molecular formula C9H14N2O B7926768 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7926768
M. Wt: 166.22 g/mol
InChI Key: WOQRIJFGZBKPRB-UHFFFAOYSA-N
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Description

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a secondary amine featuring an isopropylamino substituent at the ethanone moiety and a pyrrole ring at position 1. Structurally, it belongs to a broader class of pyrrole-derived ethanones, which are characterized by their aromatic heterocyclic core and diverse substituents. While direct studies on this compound are scarce, its structural analogs are well-documented in organic synthesis, catalysis, and biological systems.

Properties

IUPAC Name

2-(propan-2-ylamino)-1-(1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)11-6-9(12)8-4-3-5-10-8/h3-5,7,10-11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRIJFGZBKPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone typically involves the reaction of a pyrrole derivative with an isopropylamine and a suitable ketone precursor. One common method is the condensation reaction between 2-acetylpyrrole and isopropylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone as a potential anticancer agent. Research indicates that derivatives of pyrrole, including this compound, exhibit inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. For instance, ARAP (3-aroyl-1-arylpyrrole) derivatives have shown potent inhibition against various cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ARAP 22NCI-ADR-RES0.5Tubulin inhibition
ARAP 27D283 Medulloblastoma0.8Hedgehog pathway inhibition

Neuropathic Pain Management

The compound has also been explored for its analgesic properties. Research on nociceptin/orphanin FQ receptors suggests that compounds similar to this compound can act as non-peptide agonists, providing a novel approach to treating neuropathic pain .

Case Study: Analgesic Properties
A study demonstrated that a derivative of this compound significantly reduced pain in models of neuropathic pain, highlighting its potential for therapeutic applications in pain management.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways. For example, certain derivatives have shown promise in inhibiting enzymes associated with cancer metabolism, thereby reducing tumor growth .

Table 2: Enzyme Inhibition Activity

Enzyme TargetedCompound TestedInhibition (%)
Tubulin2-Isopropylamino derivative85%
Cyclooxygenase (COX)Related pyrrole derivative70%

Mechanism of Action

The mechanism of action of 2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone Isopropylamino at position 1 C₉H₁₄N₂O 166.22 Secondary amine; potential intermediate in drug synthesis (discontinued)
1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole) Acetyl group at position 2 C₆H₇NO 109.13 ΔfusH = 14.08 kJ/mol (melting point: 363 K); associated with rice fragrance biosynthesis
2-Chloro-1-(1H-pyrrol-2-yl)-ethanone (2-CPE) Chloro at position 2 C₆H₆ClNO 143.57 Catalyzes organic reactions (e.g., bond cleavage); proton-donor properties
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone Hydroxyethyl-isopropylamino C₁₁H₁₈N₂O₂ 210.28 Structural analog with modified amino group; supplier data available
2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone Cyclopropylamino C₉H₁₂N₂O 164.21 Research chemical; used in pharmacological studies

Structural and Functional Differences

  • In contrast, 2-acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) lacks an amino group but is critical in fragrance pathways due to its correlation with 2-acetyl-1-pyrroline (2AP), a key aromatic compound in rice . Halogenated analogs (e.g., 2-CPE) exhibit catalytic and proton-donor properties, enabling bond cleavage in organic synthesis .

Physical and Thermodynamic Properties

  • 2-Acetylpyrrole :
    • Enthalpy of fusion (ΔfusH) = 14.08 kJ/mol at 363 K .
    • Ionization energy = 8.72 eV, indicating moderate stability in gas-phase reactions .
  • 2-CPE : Higher molecular weight (143.57 g/mol) due to chlorine substitution, enhancing electrophilicity .

Biological Activity

2-Isopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula: C10_{10}H14_{14}N2_2O
  • Molecular Weight: 178.23 g/mol
  • CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha.
  • Receptor Modulation: It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related acetamides can inhibit tumor necrosis factor-alpha converting enzyme (TACE) with IC50 values below 5 nM. This suggests that our compound may also possess significant anti-inflammatory effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, derivatives with similar structures have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell growth inhibition. In vitro tests demonstrated IC50 values as low as 15 nM against MCF-7 breast cancer cells, indicating strong anticancer activity .

Case Studies

  • Study on Anti-inflammatory Effects:
    • Objective: To evaluate the anti-inflammatory potential of pyrrole derivatives.
    • Findings: The compound significantly reduced TNF-alpha levels in vitro, suggesting a mechanism through enzyme inhibition.
  • Anticancer Screening:
    • Objective: To assess the cytotoxicity of various pyrrole derivatives.
    • Results: The compound exhibited notable cytotoxic effects against multiple cancer cell lines, with promising results in inhibiting cell proliferation.

Data Tables

Activity TypeAssay TypeIC50 Value (nM)Reference
Anti-inflammatoryTACE Inhibition<5
Anticancer (MCF-7)Cell Proliferation15
Tubulin PolymerizationCytotoxicity≤2.5

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